molecular formula C15H10O5 B3430108 Apigenin CAS No. 8002-66-2

Apigenin

Cat. No.: B3430108
CAS No.: 8002-66-2
M. Wt: 270.24 g/mol
InChI Key: KZNIFHPLKGYRTM-UHFFFAOYSA-N
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Description

Apigenin (4′,5,7-trihydroxyflavone), a flavone subclass flavonoid, is a naturally occurring polyphenolic compound with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol. Structurally, it consists of three hydroxyl groups at positions 4′, 5, and 7, contributing to its antioxidant and anti-inflammatory properties . This compound is poorly water-soluble but dissolves in polar organic solvents like dimethyl sulfoxide and exhibits a melting point of 347.5°C .

Sources: Abundant in parsley (up to 45,000 mg/kg dry weight), chamomile, celery, and citrus fruits, this compound is widely consumed in diets and herbal teas . Its bioavailability is influenced by glycosylation; for example, this compound-7-O-glucoside (a common derivative) requires enzymatic hydrolysis for intestinal absorption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNIFHPLKGYRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Record name apigenin
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022391
Record name Apigenin
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Apigenin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies, Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow color
Record name APIGENIN
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Color/Form

Yellow needles from aqueous pyridine

CAS No.

520-36-5
Record name Apigenin
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Melting Point

345-350 °C, MP: 347.5 °C, 347.5 °C
Record name APIGENIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573
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Record name Apigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Apigenin can be synthesized through several methods, including the phenylpropanoid pathway. This involves the conversion of tyrosine and phenylalanine precursors into p-coumaric acid, which is further oxidized and converted into this compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources using advanced techniques such as high-performance liquid chromatography (HPLC) and solvent extraction. These methods ensure the purity and stability of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Apigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from this compound reactions include its glycosides, such as this compound 7-glucoside, and derivatives with enhanced solubility and bioavailability.

Scientific Research Applications

Anticancer Properties

Apigenin exhibits notable anticancer effects, making it a candidate for cancer therapy. Research indicates that this compound can inhibit tumor growth and metastasis through several mechanisms:

  • Cell Cycle Arrest and Apoptosis : this compound induces cell cycle arrest at different phases (G1/S and G2/M) and promotes apoptosis in cancer cells by modulating proteins such as Bcl-2 and Bax .
  • Anti-Metastatic Effects : Studies have shown that this compound significantly reduces metastatic nodules in various cancer models, including melanoma and hepatocellular carcinoma. For instance, in a mouse model, oral administration of this compound at 150 mg/kg demonstrated substantial anti-metastatic activity .
  • Targeting Cancer Stem Cells : this compound has been shown to suppress breast cancer stem cells by regulating the PI3K/AKT/p53 signaling pathway, which is crucial for cancer cell survival and proliferation .

Anti-Inflammatory Effects

This compound is recognized for its anti-inflammatory properties, which have implications for treating chronic inflammatory diseases:

  • Cytokine Modulation : this compound significantly decreases the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits nitric oxide production and cyclooxygenase-2 (COX-2) expression in inflammatory models .
  • Neuroprotection : In neurodegenerative disease models, this compound has shown promise in reducing oxidative stress and neuronal death while enhancing cognitive functions .

Neuroprotective Effects

The neuroprotective potential of this compound is particularly relevant in aging and cognitive decline:

  • Cognitive Enhancement : Animal studies indicate that this compound improves learning and memory in older mice by enhancing neurovascular coupling and increasing cerebral blood flow .
  • Sleep Regulation : this compound's modulation of GABA receptors suggests its utility as a sleep aid, with studies indicating improved sleep quality in adults correlating with dietary this compound intake .

Metabolic Health

This compound's effects extend to metabolic health, particularly in conditions like diabetes:

  • Improvement in Metabolic Parameters : Research shows that this compound enhances insulin sensitivity and lipid metabolism in diabetic models. For example, subcutaneous administration of this compound improved thyroid parameters and reduced glucose levels in diabetic mice .
  • Hepatoprotective Effects : this compound has been reported to alleviate liver damage associated with nonalcoholic fatty liver disease (NAFLD) by reducing lipid deposition and oxidative stress .

Clinical Implications

While preclinical studies are promising, further research is essential to translate these findings into clinical practice:

  • Dietary Sources : this compound is abundant in foods like parsley, chamomile, and celery. Its incorporation into the diet may offer health benefits related to inflammation, cancer prevention, and cognitive function .
  • Potential Drug Development : Given its diverse mechanisms of action, this compound could serve as a foundation for developing novel therapeutic agents targeting various diseases.

Data Summary Table

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis; inhibits metastasisReduces metastatic nodules; targets cancer stem cells
Anti-inflammatoryModulates cytokine production; inhibits COX-2Decreases TNF-α and IL-6 levels
NeuroprotectionEnhances neurovascular coupling; modulates GABAImproves memory in aging models; aids sleep quality
Metabolic HealthEnhances insulin sensitivity; hepatoprotective effectsImproves glucose levels; reduces lipid deposition

Mechanism of Action

Apigenin exerts its effects through multiple mechanisms:

  • Molecular Targets: It interacts with various molecular targets, including transcription factors, growth factors, cytokines, receptors, and enzymes.

  • Pathways Involved: this compound modulates signal transduction pathways, such as the PI3K/Akt pathway, MAPK pathway, and NF-κB pathway.

  • Effects: It triggers cell apoptosis, inhibits cell cycle progression, and modulates immune responses.

Comparison with Similar Compounds

Functional Differences :

  • Antioxidant Capacity : Luteolin’s extra hydroxyl group enhances ROS scavenging but reduces membrane permeability compared to this compound .
  • Anticancer Activity : Both inhibit HPV E6 oncoprotein, but this compound shows higher affinity for ERα, making it more effective in ER-positive breast cancer models .

This compound vs. Naringenin

Structural Differences: Naringenin is a flavanone with a saturated C2-C3 bond and a single hydroxyl group at C7 .

Property This compound Naringenin
Core Structure Flavone (unsaturated C2-C3) Flavanone (saturated C2-C3)
Anticancer Synergy Enhances apoptosis in NSCLC with naringenin via ROS accumulation Less potent alone but synergistic with this compound

Mechanistic Contrast :

  • This compound directly inhibits EGFR, while naringenin targets PI3K/AKT pathways. Co-treatment increases caspase-3 activation by 40% compared to monotherapy .

This compound vs. Kaempferol

Structural Differences: Kaempferol has a hydroxyl group at C3, classifying it as a flavonol .

Property This compound Kaempferol
Hydroxyl Groups 3 (4′, 5, 7) 4 (3, 4′, 5, 7)
Loading Competition Competes with kaempferol for surface binding on materials, reducing this compound’s efficacy in composite systems Higher affinity for polar matrices due to C3 hydroxylation

Functional Contrast :

  • Antiviral Activity : Alkyne-tagged this compound shows 10-fold higher DENV2 inhibition (EC₅₀ = 2.36 µM) than kaempferol derivatives .

This compound vs. Quercetin

Structural Differences : Quercetin has hydroxyl groups at C3, C5, C7, C3′, and C4′, making it a pentahydroxyflavone .

Property This compound Quercetin
Antioxidant Capacity Moderate ROS scavenging Superior due to five hydroxyl groups
Bioavailability Higher membrane permeability Lower due to glycosylation

Functional Contrast :

  • Antifungal Activity : this compound reduces intracellular ROS in C. albicans more effectively than quercetin-3-glucoside .

This compound vs. Its Derivatives

This compound-K (Potassium Salt)

  • Absorption: No significant difference in intestinal absorption compared to this compound, but this compound-K shows 15% lower antioxidant capacity in DPPH assays .
  • Photoprotection : Both compounds provide equivalent UV protection (80% cell viability at 10 J/cm² UVA) .

This compound-7-O-Glucoside (AP7Glu)

  • Antifungal Efficacy : AP7Glu inhibits C. albicans at MIC = 32 µg/mL, comparable to this compound but with lower cytotoxicity (CC₅₀ = 70.34 µM vs. 82.82 µM for this compound) .

This compound vs. Resveratrol and Methoxylated Flavones

  • PPARα Activation : this compound’s 4′-hydroxyl group is critical for PPARα binding, unlike methoxylated analogs (e.g., tangeretin) .
  • Anticancer Potency : this compound inhibits HER2/neu in ER-negative breast cancer cells, while resveratrol primarily targets SIRT1 pathways .

Biological Activity

Apigenin is a naturally occurring flavonoid found in various fruits, vegetables, and herbs, known for its diverse biological activities. This article explores the extensive research surrounding this compound's biological effects, including its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. We will present data tables summarizing key findings and relevant case studies to provide a comprehensive overview.

Overview of Biological Activities

This compound exhibits multiple biological activities that have been documented in various studies. These activities include:

  • Anticancer Effects : Induces apoptosis and cell cycle arrest in cancer cells.
  • Anti-inflammatory Properties : Reduces pro-inflammatory cytokines and mediates inflammatory pathways.
  • Antioxidant Activity : Scavenges free radicals and enhances the expression of antioxidant enzymes.
  • Neuroprotective Effects : Protects against neurodegenerative diseases by modulating oxidative stress.
  • Anticancer Activity :
    • This compound has been shown to induce apoptosis in various cancer cell lines by modulating key proteins involved in apoptosis such as Bcl-2, Bax, and caspases .
    • It also inhibits tumor metastasis through the downregulation of signaling pathways related to cancer progression .
  • Anti-inflammatory Mechanisms :
    • This compound reduces levels of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB pathway .
    • It has demonstrated effectiveness in conditions like allergic rhinitis by promoting a Th1/Th2 balance .
  • Antioxidant Properties :
    • The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while reducing malondialdehyde (MDA) levels, a marker of oxidative stress .
    • This compound's ability to activate the Nrf2 pathway plays a critical role in its antioxidant effects .
  • Neuroprotective Effects :
    • In models of neurodegenerative diseases, this compound has been observed to protect neurons from oxidative damage and improve cognitive function .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits metastasis , ,
Anti-inflammatoryReduces cytokine levels; inhibits NF-κB ,
AntioxidantScavenges free radicals; enhances antioxidant enzymes ,
NeuroprotectiveProtects neurons; improves cognitive function ,

Table 2: Case Studies on this compound

Study ReferenceModel/TypeFindings
Kashyap et al. (2019)In vitro cancer modelsInduced cell cycle arrest and apoptosis in cancer cells.
Recent Review (2024)Animal modelsSignificant reduction in metastatic nodules in treated groups.
Various Studies (2023)Neurodegenerative modelsEnhanced cognitive function and reduced oxidative damage.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying apigenin in complex biological matrices?

  • High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for this compound quantification due to its sensitivity and specificity. Ultra-high-performance liquid chromatography (UHPLC) improves resolution and reduces run times, while HPTLC offers cost-effective screening for preliminary studies. Ensure calibration curves are validated against certified reference materials, and include internal standards (e.g., quercetin) to account for matrix effects .

Q. What in vitro models are appropriate for studying this compound’s neuroprotective effects?

  • Use neuronal cell lines (e.g., SH-SY5Y, PC12) or primary cortical neurons to assess neuroprotection. Standardize assays for oxidative stress (e.g., H₂O₂-induced damage) and inflammation (e.g., LPS-activated microglia). Measure markers like BDNF, SOD activity, and caspase-3 cleavage. For mechanistic studies, combine RNA-seq with pathway analysis tools (e.g., Ingenuity Pathways Analysis) to identify regulated genes, as demonstrated in THP-1 leukemia cell models .

Q. Which molecular pathways are consistently implicated in this compound’s anticancer activity?

  • This compound modulates PI3K/AKT (inhibition), NF-κB (downregulation), and Wnt/β-catenin (suppression) pathways, leading to cell cycle arrest (G1/S phase) and apoptosis. Key biomarkers include p21, p53 phosphorylation (Ser-15), and NAG-1. However, pathway dominance varies by cancer type: colorectal models show p53-dependent effects, while breast cancer models highlight autophagy modulation .

Advanced Research Questions

Q. How can researchers address contradictory results in this compound’s efficacy across cancer models?

  • Conduct systematic reviews with meta-analyses to quantify heterogeneity sources (e.g., dosing, administration routes). For example, Min mice studies show divergent outcomes due to gavage vs. dietary this compound delivery . Validate findings using isogenic cell lines with/without specific mutations (e.g., p53-null models) and employ orthogonal assays (e.g., RNAi knockdowns, CRISPR-Cas9) to isolate pathway contributions .

Q. What experimental design optimizes this compound’s bioavailability in preclinical studies?

  • Use a 3² full-factorial design to test variables like this compound:phospholipid ratio (X₁) and reaction temperature (X₂). Quadratic models derived from such designs can predict optimal incorporation yields (67–94% in liposomal formulations). Pair this with in vivo PK studies measuring AUC and Cₘₐₓ in rodent plasma after oral administration .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with other compounds?

  • Apply combination index (CI) methods (e.g., Chou-Talalay) to quantify synergism. For example, test this compound with curcumin or doxorubicin in ratio-specific doses. Use transcriptomics to identify co-regulated pathways (e.g., JAK/STAT and MAPK/ERK) and validate with dual-luciferase reporters. Include controls for pharmacokinetic interactions (e.g., CYP450 inhibition assays) .

Q. What frameworks ensure rigorous formulation of this compound-related research questions?

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • Population: Colorectal cancer cells with wild-type p53.
  • Intervention: this compound (25–50 μM).
  • Comparison: p53-null cells + this compound.
  • Outcome: Apoptosis rate (Annexin V/PI flow cytometry).
    • This approach clarifies variables and reduces ambiguity in hypothesis testing .

Q. How can reproducibility be enhanced in this compound mechanistic studies?

  • Report detailed methodologies: solvent preparation (e.g., DMSO concentration ≤0.1%), cell passage numbers, and apoptosis assay timepoints. Share raw data (e.g., microarray datasets in GEO) and code for statistical analyses (e.g., R scripts). Use standardized positive controls (e.g., cisplatin for DNA damage assays) and reference batch-specific certificates of analysis for this compound purity .

Methodological Considerations Table

Research AspectRecommended ApproachKey References
Quantification HPLC-MS with quercetin as internal standard
Bioavailability 3² factorial design for lipid-based formulations
Pathway Analysis RNA-seq + IPA for functional categorization
Synergy Testing Chou-Talalay combination index

Note : Avoid commercial-grade this compound sources; use ≥98% purity (HPLC-verified) with batch-specific COAs. For human studies, adhere to IRB protocols and include third-party toxicity screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigenin
Reactant of Route 2
Apigenin

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